チオファン

概要

説明

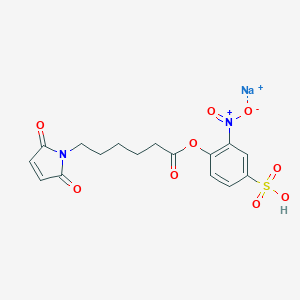

チオファンは、エンケファリナーゼとしても知られる膜結合メタロエンドペプチダーゼの強力な阻害剤です。この化合物は、下痢止め薬であるラセカドリルの活性代謝物です。 チオファンはエンケファリナーゼを阻害することで内因性エンケファリンの分解を防ぎ、それによりモルヒネ誘発性鎮痛作用を増強し、ナロキソン誘発性離脱症状を軽減します .

2. 製法

合成経路と反応条件: チオファンはいくつかの方法で合成することができます。一般的な合成経路の1つは、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、2-ベンジル-3-スルファニルプロパン酸とグリシンを反応させることです。この反応は、通常、ジクロロメタンなどの有機溶媒中で室温で行われます。 生成物は、再結晶またはクロマトグラフィーによって精製されます .

工業生産方法: チオファンの工業生産は、同様の合成経路を大規模に行います。このプロセスは、より高い収率と純度を得るために最適化されており、反応条件を正確に制御するために自動化システムが使用されることが多いです。 工業環境では、チオファンの精製に高性能液体クロマトグラフィー(HPLC)が一般的に使用されています .

科学的研究の応用

Thiorphan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in modulating enkephalin levels and its effects on pain and addiction pathways.

Medicine: Explored for its potential in treating conditions like diarrhea, pain, and neurodegenerative diseases. .

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

作用機序

チオファンは、中性エンドペプチダーゼ(エンケファリナーゼ)酵素を阻害することで作用します。この阻害は、内因性エンケファリンの分解を防ぎ、これらのペプチドのレベルの上昇につながります。エンケファリンはオピオイド受容体に結合し、鎮痛作用をもたらします。 チオファンは、心血管作用を有する可能性のある心房性ナトリウム利尿ペプチドなどの他のペプチドのレベルも上昇させます .

類似の化合物:

ラセカドリール: チオファンの母体化合物であり、下痢止め薬として使用されます。

カプトプリル: アンジオテンシン変換酵素阻害剤として使用される別のチオール含有化合物。

チオプロニン: シスチン尿症の治療に使用されるチオール含有薬

チオファンの独自性: チオファンは、エンケファリナーゼの特異的な阻害作用によって独特であり、痛みと依存症の経路を調節する上で特に効果的です。 カプトプリルやチオプロニンとは異なり、チオファンはアンジオテンシン変換酵素やその他の酵素に有意な影響を与えないため、その作用はより選択的です .

生化学分析

Biochemical Properties

Thiorphan interacts with the enzyme neprilysin, inhibiting its activity . Neprilysin is involved in the degradation of biologically active peptides, and by inhibiting this enzyme, Thiorphan can elevate the levels of these peptides in the body .

Cellular Effects

Thiorphan has been shown to have significant effects on cellular processes. For example, it has been used in research to study its effects on pain perception, opioid receptor binding, and the modulation of analgesic pathways .

Molecular Mechanism

The molecular mechanism of Thiorphan involves its binding to and inhibition of the enzyme neprilysin . This prevents the breakdown of biologically active peptides, leading to elevated levels of these peptides in the body .

Metabolic Pathways

Thiorphan’s involvement in metabolic pathways is primarily through its interaction with the enzyme neprilysin . By inhibiting this enzyme, Thiorphan can affect the metabolism of biologically active peptides .

準備方法

Synthetic Routes and Reaction Conditions: Thiorphan can be synthesized through several methods. One common synthetic route involves the reaction of 2-benzyl-3-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of thiorphan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of thiorphan in industrial settings .

化学反応の分析

反応の種類: チオファンは、次のようなさまざまな化学反応を起こします。

酸化: チオファンは、酸化されてジスルフィド結合を形成することができ、その活性を損なう可能性があります。

還元: チオファンの還元は、チオール基の形成につながる可能性があり、これはその阻害活性に不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤を穏やかな条件で使用します。

還元: ジチオスレイトール(DTT)または水素化ホウ素ナトリウムなどの還元剤。

主な生成物:

酸化: ジスルフィド誘導体。

還元: チオール含有化合物。

置換: さまざまな置換チオファン誘導体

4. 科学研究の応用

チオファンは、幅広い科学研究の応用があります。

類似化合物との比較

Racecadotril: The parent compound of thiorphan, used as an antidiarrheal medication.

Captopril: Another thiol-containing compound, used as an angiotensin-converting enzyme inhibitor.

Uniqueness of Thiorphan: Thiorphan is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, thiorphan does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .

特性

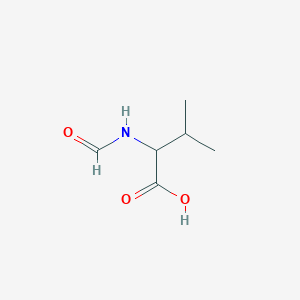

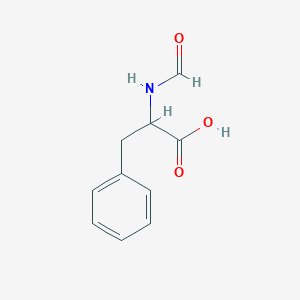

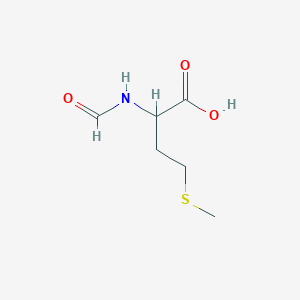

IUPAC Name |

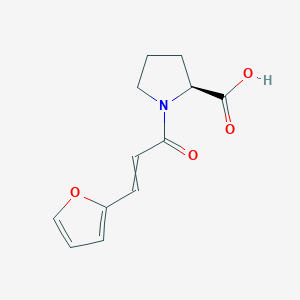

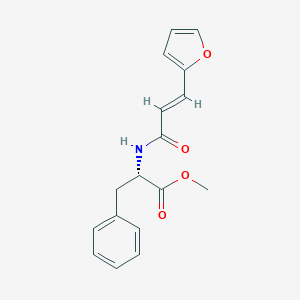

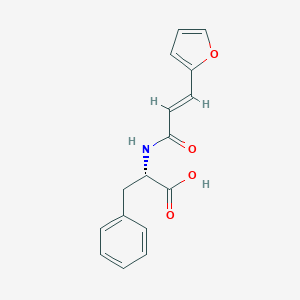

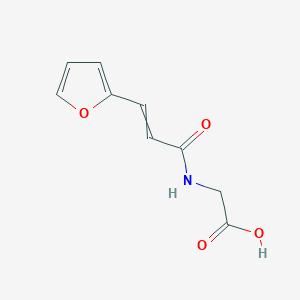

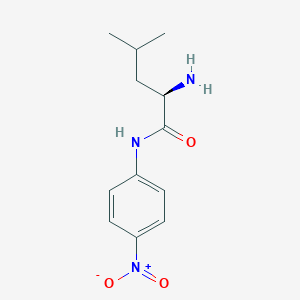

2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868412 | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76721-89-6 | |

| Record name | Thiorphan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiorphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-thiorphan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Thiorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Thiorphan?

A1: Thiorphan acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].

Q2: How does Thiorphan interact with NEP?

A2: Thiorphan binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].

Q3: What are the downstream consequences of NEP inhibition by Thiorphan?

A3: NEP inhibition by Thiorphan leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].

Q4: How does Thiorphan's effect on enkephalin levels contribute to its analgesic activity?

A4: Thiorphan inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that Thiorphan potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].

Q5: How does Thiorphan affect the actions of bradykinin?

A5: Thiorphan, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].

Q6: What is the molecular formula and weight of Thiorphan?

A6: Thiorphan has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.

Q7: Is there any spectroscopic data available for Thiorphan?

A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize Thiorphan and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.

Q8: What is the duration of action of Thiorphan?

A8: The duration of action of Thiorphan varies depending on the administration route and dosage [, ]. Intravenously administered Thiorphan exhibits a short half-life, whereas inhaled Thiorphan demonstrates a rapid onset and short duration of action [, ].

Q9: Has Thiorphan been investigated in clinical trials?

A9: While Thiorphan itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to Thiorphan in vivo.

Q10: Are there any known instances of resistance to Thiorphan?

A10: The provided abstracts do not mention any specific mechanisms of resistance to Thiorphan.

Q11: Are there any specific drug delivery strategies being explored for Thiorphan?

A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for Thiorphan sample collection and stabilization []. This approach aims to overcome the instability of Thiorphan in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].

Q12: What analytical methods are used to quantify Thiorphan in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of Thiorphan in biological matrices [, ]. This technique allows for sensitive and specific detection of Thiorphan and its metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。